The synthesis of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives was achieved using a bioisosterism approach []. While specific synthetic details weren't provided in the abstract, this approach typically involves modifying existing molecules with known biological activity by replacing specific functional groups with others possessing similar physicochemical properties. This strategy aims to create new compounds with improved pharmacological profiles.
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed as potential dopamine/serotonin receptor agonists []. While the exact mechanism wasn't elaborated in the abstract, it's likely that these compounds exert their effects by binding to and activating these receptors. This binding could mimic the actions of dopamine and serotonin, neurotransmitters crucial for various physiological processes, including motor control, mood regulation, and reward pathways.
The study aimed to develop novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives as potential therapeutic agents for Parkinson's disease []. This debilitating neurodegenerative disorder stems from the loss of dopamine-producing cells in the brain, leading to tremors, rigidity, and difficulty with movement. The researchers hypothesized that stimulating dopamine and serotonin receptors with their compounds could alleviate these symptoms. Notably, compound 7b exhibited promising agonistic activities on D2/D3/5-HT1A receptors with EC50 values of 0.9/19/2.3 nmol/L, respectively []. Another compound, 34c, also showed agonistic activity on D2/D3/5-HT1A receptors with EC50 values of 3.3/10/1.4 nmol/L, respectively, and demonstrated good metabolic stability (half-life T1/2 = 159.7 minutes) in vitro []. These findings highlight the potential of such compounds as multi-target anti-Parkinson's disease drugs.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2